molecular formula C16H20BrNO2 B098807 N-(8-Bromooctyl)phthalimide CAS No. 17702-83-9

N-(8-Bromooctyl)phthalimide

Cat. No.: B098807
CAS No.: 17702-83-9
M. Wt: 338.24 g/mol
InChI Key: LAMUQORCSIHVMC-UHFFFAOYSA-N
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Description

N-(8-Bromooctyl)phthalimide: is an organic compound with the molecular formula C₁₆H₂₀BrNO₂ and a molecular weight of 338.24 g/mol . It is a derivative of phthalimide, where the phthalimide moiety is attached to an 8-bromooctyl chain. This compound is primarily used in organic synthesis and research applications.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: N-(8-Bromooctyl)phthalimide is used as an intermediate in the synthesis of various organic compounds.

    Protecting Group: The phthalimide moiety can act as a protecting group for amines in organic synthesis.

Biology and Medicine:

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

    Drug Development: It may serve as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: this compound can be used in the development of new materials with specific properties.

Safety and Hazards

“N-(8-Bromooctyl)phthalimide” may cause skin irritation and could be harmful if absorbed through the skin . The toxicological properties of this material have not been fully investigated .

Mechanism of Action

Target of Action

Isoindoline derivatives have been found to interact with the human dopamine receptor d2 , suggesting a potential role in neurological pathways.

Mode of Action

It’s known that n-bromophthalimide, a related compound, is used in the oxidation of organic compounds, converting them into environmentally friendly or less harmful substances

Biochemical Pathways

Given the potential interaction with the dopamine receptor d2 , it’s plausible that this compound could influence dopaminergic pathways, which play a crucial role in various neurological processes, including mood regulation and motor control.

Pharmacokinetics

It has a molecular weight of 338.24 and is a white to off-white powder or crystals or liquid . It’s recommended to be stored in a refrigerator , suggesting that it may be sensitive to temperature. These properties could influence its absorption, distribution, metabolism, and excretion (ADME), but more specific information would be needed to fully understand its pharmacokinetics.

Result of Action

Given its potential role as an oxidizing agent , it might contribute to the breakdown of certain organic compounds

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(8-Bromooctyl)phthalimide, factors such as temperature are likely to be important, given the recommendation to store the compound in a refrigerator . The pH and presence of other compounds could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(8-Bromooctyl)phthalimide typically begins with phthalimide and 8-bromooctanol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 8-bromooctanol with the phthalimide moiety. This can be achieved using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions.

    Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(8-Bromooctyl)phthalimide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Hydrolysis: Hydrolysis of this compound can yield phthalimide and 8-bromo-1-octanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido-octylphthalimide or thiocyanato-octylphthalimide.

    Oxidation: Products may include oxidized derivatives of the octyl chain.

    Hydrolysis: Phthalimide and 8-bromo-1-octanol.

Comparison with Similar Compounds

    N-Bromophthalimide: Similar in structure but lacks the octyl chain.

    N-(8-Chlorooctyl)phthalimide: Similar but with a chlorine atom instead of bromine.

    N-(8-Iodooctyl)phthalimide: Similar but with an iodine atom instead of bromine.

Uniqueness:

    Reactivity: The presence of the bromine atom in N-(8-Bromooctyl)phthalimide makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.

    Applications: The specific length of the octyl chain can influence the compound’s solubility and interactions, making it suitable for particular applications in organic synthesis and material science.

Properties

IUPAC Name

2-(8-bromooctyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c17-11-7-3-1-2-4-8-12-18-15(19)13-9-5-6-10-14(13)16(18)20/h5-6,9-10H,1-4,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMUQORCSIHVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291627
Record name N-(8-Bromooctyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17702-83-9
Record name 17702-83-9
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Record name N-(8-Bromooctyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17702-83-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-(8-Bromooctyl)phthalimide in the synthesis of glucose derivatives described in the research?

A1: this compound serves as a key building block in introducing an octyl chain with a terminal amine group to the glucose molecule. This is achieved through its reaction with 1,2:3,5-(O-methylene)-alpha-d-glucose at the C-6 position. [] The phthalimide group acts as a protecting group for the amine functionality during this step. After the coupling reaction, the phthalimide group is removed, and the exposed amine is further reacted to form the desired iminodiacetic acid moiety.

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